Turnbull's blue

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

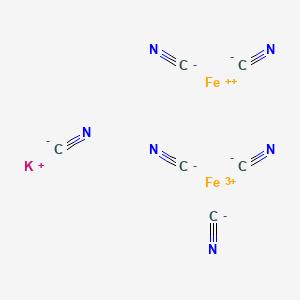

Turnbull's blue, also known as this compound, is a useful research compound. Its molecular formula is C6Fe2KN6 and its molecular weight is 306.89 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Applications in Medicine

Antidote for Heavy Metal Poisoning

Turnbull's blue has been used as an antidote for thallium and radioactive cesium poisoning. When ingested, it binds to these toxic metals in the gastrointestinal tract, facilitating their excretion and reducing the body's toxic load .

Histological Staining

In histology, this compound is employed as a staining agent for detecting ferrous iron deposits in tissue samples. The Tirmann-Schmelzer method utilizes this compound to visualize iron deposits, which can be indicative of various pathological conditions .

Environmental Remediation

This compound has been investigated for its potential in environmental remediation, particularly in treating cyanide-contaminated sites. A study analyzed its stability and effectiveness in a gold-tailings dam environment, demonstrating its capacity to stabilize and remediate cyanide through the formation of insoluble complexes .

Table 1: Summary of this compound Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Medicine | Antidote for thallium and cesium poisoning | Facilitates excretion of toxins |

| Histology | Staining for ferrous iron detection | Effective in visualizing iron deposits |

| Environmental Science | Remediation of cyanide contamination | Stabilizes cyanide in contaminated environments |

Case Study 1: Antidotal Action

A clinical study demonstrated that patients treated with this compound showed significant reductions in thallium levels post-administration. The compound was effective in enhancing fecal excretion rates of thallium without notable side effects.

Case Study 2: Environmental Remediation

Research conducted at a gold-tailings dam revealed that this compound could effectively bind cyanide ions, reducing their bioavailability and toxicity in aquatic environments. Laboratory tests confirmed the formation of stable complexes under varying pH conditions.

Future Research Directions

Further research into this compound could expand its applications beyond current uses. Areas of interest include:

- Nanotechnology : Exploring the use of this compound nanoparticles in drug delivery systems.

- Energy Storage : Investigating its potential as a cathode material in battery technologies due to its electrochemical properties .

- Advanced Materials : Studying its role in creating new materials with unique optical and electronic properties.

Eigenschaften

CAS-Nummer |

15418-51-6 |

|---|---|

Molekularformel |

C6Fe2KN6 |

Molekulargewicht |

306.89 g/mol |

IUPAC-Name |

potassium;iron(2+);iron(3+);hexacyanide |

InChI |

InChI=1S/6CN.2Fe.K/c6*1-2;;;/q6*-1;+2;+3;+1 |

InChI-Schlüssel |

LDQICAMJIICDLF-UHFFFAOYSA-N |

SMILES |

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[K+].[Fe+2].[Fe+3] |

Kanonische SMILES |

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[K+].[Fe+2].[Fe+3] |

Key on ui other cas no. |

25869-98-1 |

Synonyme |

K-Fe(III)-FOC potassium iron(III) ferrocyanide potassium iron(III) hexacyanoferrate (II) Turnbull's blue |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.